molecular formula C20H16N2O4 B2757080 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034248-63-8

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2757080
CAS No.: 2034248-63-8
M. Wt: 348.358
InChI Key: CCQBZZSABSKVOK-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a furan ring, a pyridine ring, and a benzofuran moiety. Its IUPAC name is N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide. The molecular formula is C20H19N2O4C_{20}H_{19}N_{2}O_{4}, with a molecular weight of 365.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it has been suggested that the compound could inhibit bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In studies involving different cancer cell lines, it exhibited cytotoxic effects, with IC50 values indicating potent antiproliferative activity. For instance, compounds similar in structure have shown increased potency against A549 lung cancer cells, with significant induction of apoptosis observed through caspase activation assays.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduced apoptosis in A549 cells
Enzyme InhibitionPotential inhibition of bacterial enzymes

Case Study: Anticancer Activity

A study published in MDPI highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The study reported that compounds structurally related to this compound showed up to 70% inhibition of tubulin polymerization at certain concentrations, indicating strong anticancer potential.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-24-16-7-2-5-13-11-17(26-19(13)16)20(23)22-12-14-6-3-9-21-18(14)15-8-4-10-25-15/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQBZZSABSKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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